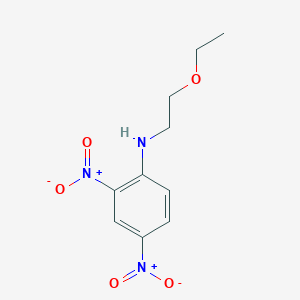
N-(2-ethoxyethyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 194257 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
The preparation of NSC 194257 involves specific synthetic routes and reaction conditions. One method includes reacting a compound of formula (III) with a compound of formula (IV) under mild reaction conditions, which is suitable for industrial production . This method is noted for its high yield and efficiency.
Chemical Reactions Analysis
NSC 194257 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 194257 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of NSC 194257 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately causing cell death .
Comparison with Similar Compounds
NSC 194257 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also inhibit topoisomerase I but have different chemical structures and properties. NSC 194257 is unique due to its specific molecular interactions and stability .
Conclusion
NSC 194257 is a compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and mechanism of action make it a valuable compound for research and industrial applications.
Properties
CAS No. |
23920-16-3 |
|---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O5/c1-2-18-6-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
RQWFLFZSMCRARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















